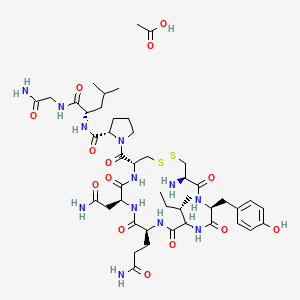

Oxytocin, monoacetate (salt)

Vue d'ensemble

Description

L’ocytocine (acétate) est une forme synthétique de l’hormone peptidique naturelle ocytocine. L’ocytocine est produite dans l’hypothalamus et libérée par l’hypophyse postérieure. Elle joue un rôle crucial dans divers processus physiologiques, notamment l’accouchement, la lactation et la liaison sociale. L’ocytocine (acétate) est couramment utilisée en milieu médical pour induire le travail, contrôler les saignements post-partum et améliorer l’éjection du lait chez les mères allaitantes .

Méthodes De Préparation

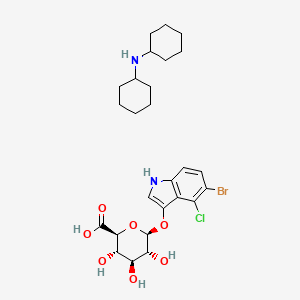

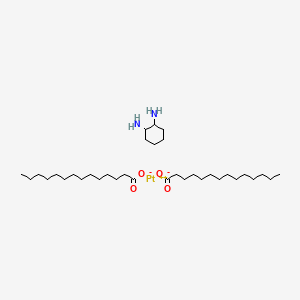

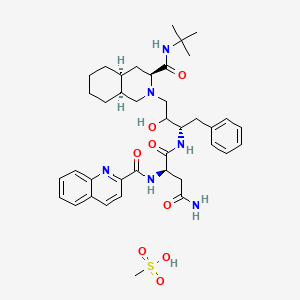

Voies de synthèse et conditions réactionnelles : La synthèse de l’ocytocine (acétate) implique la synthèse peptidique en phase solide (SPPS), une méthode qui permet l’addition séquentielle d’acides aminés à une chaîne peptidique croissante. Le processus commence par la fixation du premier acide aminé à une résine solide, suivie de l’addition étape par étape d’acides aminés protégés. Chaque acide aminé est couplé à l’aide de réactifs tels que le dicyclohexylcarbodiimide (DCC) et le N-hydroxybenzotriazole (HOBt). Une fois la chaîne peptidique assemblée, elle est clivée de la résine et déprotégée pour produire le peptide brut .

Méthodes de production industrielle : La production industrielle de l’ocytocine (acétate) suit des principes similaires à la synthèse en laboratoire mais à une échelle plus grande. Le processus implique des synthétiseurs peptidiques automatisés, qui améliorent l’efficacité et la reproductibilité. La purification du peptide synthétisé est réalisée par chromatographie liquide haute performance (HPLC), garantissant une grande pureté et une qualité élevée du produit final .

Analyse Des Réactions Chimiques

Types de réactions : L’ocytocine (acétate) subit diverses réactions chimiques, notamment :

Réactifs et conditions courants :

Oxydation : Ions métalliques (par exemple, Cu²⁺) et oxygène.

Réduction : Agents réducteurs tels que le DTT ou le β-mercaptoéthanol.

Substitution : Réactifs spécifiques en fonction du résidu d’acide aminé ciblé.

Principaux produits formés :

Oxydation : Formation de ponts disulfures.

Réduction : Clivage des ponts disulfures.

Substitution : Analogues de l’ocytocine modifiés présentant une activité biologique modifiée.

4. Applications de la recherche scientifique

L’ocytocine (acétate) a un large éventail d’applications de recherche scientifique :

Chimie : Utilisé comme peptide modèle pour étudier la synthèse, le repliement et la stabilité des peptides.

Biologie : Étudié pour son rôle dans le comportement social, la réponse au stress et la physiologie reproductive.

Médecine : Utilisé en obstétrique pour induire le travail et contrôler l’hémorragie post-partum.

Industrie : Employé dans le développement de médicaments et de formulations à base de peptides.

Applications De Recherche Scientifique

Oxytocin (acetate) has a wide range of scientific research applications:

Chemistry: Used as a model peptide for studying peptide synthesis, folding, and stability.

Biology: Investigated for its role in social behavior, stress response, and reproductive physiology.

Medicine: Utilized in obstetrics to induce labor and control postpartum hemorrhage.

Industry: Employed in the development of peptide-based drugs and formulations.

Mécanisme D'action

L’ocytocine (acétate) exerce ses effets en se liant aux récepteurs de l’ocytocine, qui sont des récepteurs couplés aux protéines G (RCPG). Lors de la liaison, le récepteur active une cascade de signalisation qui augmente les niveaux de calcium intracellulaire, conduisant à la contraction des muscles lisses. Dans l’utérus, cela se traduit par des contractions utérines pendant le travail. Dans les glandes mammaires, il favorise l’éjection du lait en contractant les cellules myoépithéliales .

Composés similaires :

Carbétocine : Un analogue synthétique de l’ocytocine avec une demi-vie plus longue, utilisé pour prévenir l’hémorragie post-partum.

Démoxytocine : Un autre analogue de l’ocytocine présentant des propriétés utérotoniques similaires.

Vasopressine : Une hormone peptidique structurellement similaire à l’ocytocine, impliquée dans la rétention d’eau et la vasoconstriction.

Unicité de l’ocytocine (acétate) : L’ocytocine (acétate) est unique en raison de son rôle spécifique dans la liaison sociale, l’accouchement et la lactation. Contrairement à ses analogues, l’ocytocine (acétate) est largement utilisée à la fois en milieu médical et de recherche pour ses effets physiologiques bien caractérisés et son potentiel thérapeutique .

Comparaison Avec Des Composés Similaires

Carbetocin: A synthetic analog of oxytocin with a longer half-life, used to prevent postpartum hemorrhage.

Demoxytocin: Another oxytocin analog with similar uterotonic properties.

Vasopressin: A peptide hormone structurally similar to oxytocin, involved in water retention and vasoconstriction.

Uniqueness of Oxytocin (acetate): Oxytocin (acetate) is unique due to its specific role in social bonding, childbirth, and lactation. Unlike its analogs, oxytocin (acetate) is widely used in both medical and research settings for its well-characterized physiological effects and therapeutic potential .

Propriétés

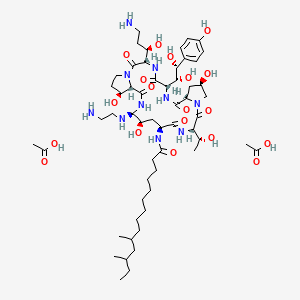

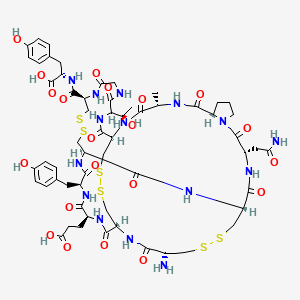

IUPAC Name |

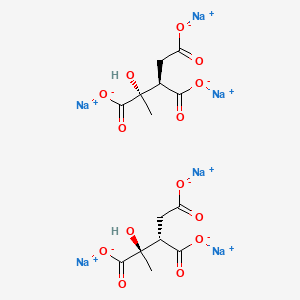

acetic acid;(2S)-1-[(4R,7S,10S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H66N12O12S2.C2H4O2/c1-5-22(4)35-42(66)49-26(12-13-32(45)57)38(62)51-29(17-33(46)58)39(63)53-30(20-69-68-19-25(44)36(60)50-28(40(64)54-35)16-23-8-10-24(56)11-9-23)43(67)55-14-6-7-31(55)41(65)52-27(15-21(2)3)37(61)48-18-34(47)59;1-2(3)4/h8-11,21-22,25-31,35,56H,5-7,12-20,44H2,1-4H3,(H2,45,57)(H2,46,58)(H2,47,59)(H,48,61)(H,49,66)(H,50,60)(H,51,62)(H,52,65)(H,53,63)(H,54,64);1H3,(H,3,4)/t22-,25-,26-,27-,28-,29-,30-,31-,35?;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSZOEVVLZMNAEH-MUOBJISASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N.CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)C1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N.CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H70N12O14S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1067.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6233-83-6 | |

| Record name | Oxytocin, monoacetate (salt) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.770 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-ethyl-2-[5-[4-(2-hydroxyethyl)piperazin-1-yl]sulfonyl-2-propoxyphenyl]-7-propyl-1H-pyrrolo[3,2-d]pyrimidin-4-one;dihydrochloride](/img/structure/B8068719.png)

![potassium;[(1R)-1-[[(1R,18R,20R,24S,27S)-24-tert-butyl-7-methoxy-22,25-dioxo-2,21-dioxa-4,11,23,26-tetrazapentacyclo[24.2.1.03,12.05,10.018,20]nonacosa-3,5(10),6,8,11-pentaene-27-carbonyl]amino]-2-ethenylcyclopropanecarbonyl]-cyclopropylsulfonylazanide](/img/structure/B8068729.png)

![(3Z)-3-[[4-[methyl-[2-(4-methylpiperazin-1-yl)acetyl]amino]anilino]-phenylmethylidene]-2-oxo-1H-indole-6-carboxylic acid](/img/structure/B8068754.png)

![7-[(2S,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidin-2-yl]-1,5-dihydropyrrolo[3,2-d]pyrimidin-4-one;hydrochloride](/img/structure/B8068756.png)

![N-[4-[(1S,3R,5R)-3-amino-5-methylcyclohexyl]pyridin-3-yl]-6-(2,6-difluorophenyl)-5-fluoropyridine-2-carboxamide;dihydrochloride](/img/structure/B8068807.png)